molecular formula C11H16F6N2O5 B1487300 1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid CAS No. 2206969-42-6

1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid

Cat. No.: B1487300
CAS No.: 2206969-42-6
M. Wt: 370.25 g/mol
InChI Key: YQGFZQRKWGJDCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid is a chemical compound that features a pyrrolidine ring and an azetidine ring The trifluoroacetate component is present in a 1:2 ratio

Scientific Research Applications

1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives have been found to have various biological activities, and their mechanisms of action often involve binding to proteins .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to refer to the relevant safety data sheets for information on handling, storage, and disposal .

Future Directions

Future research could explore the potential applications of this compound in medicinal chemistry, given the known biological activities of pyrrolidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrrolidine and azetidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine or azetidine derivatives.

Comparison with Similar Compounds

Uniqueness: 1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid is unique due to the combination of pyrrolidine and azetidine rings, along with the presence of trifluoroacetate. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-pyrrolidin-3-ylazetidin-3-ol;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2C2HF3O2/c10-7-4-9(5-7)6-1-2-8-3-6;2*3-2(4,5)1(6)7/h6-8,10H,1-5H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGFZQRKWGJDCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CC(C2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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